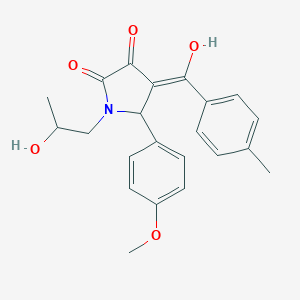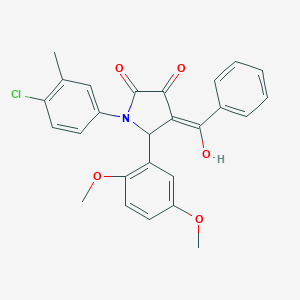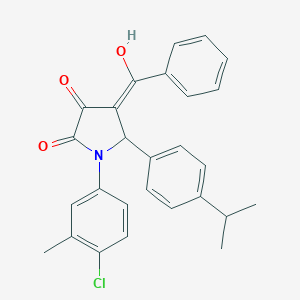![molecular formula C30H40N2O3 B282257 4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282257.png)
4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BDP and is known for its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
BDP has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. BDP has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. Its unique structure and properties make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of BDP is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. BDP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation in animal models of inflammatory diseases such as arthritis. BDP has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, BDP has been reported to have antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
BDP has several advantages for use in lab experiments. Its unique structure and properties make it a promising candidate for drug development. BDP has also been shown to have low toxicity, making it a safe option for use in lab experiments. However, the synthesis of BDP is a complex process, and the purity of the final product is crucial for its use in scientific research.
Zukünftige Richtungen
There are several future directions for research on BDP. One area of interest is the development of BDP-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of BDP. Future research could also investigate the use of BDP as a diagnostic tool for detecting cancer cells. Overall, BDP is a promising compound that has the potential to make significant contributions to the field of medicinal chemistry.
Synthesemethoden
The synthesis of BDP is a complex process that involves several chemical reactions. The most commonly used method for synthesizing BDP is the Hantzsch reaction. This reaction involves the condensation of 4-ethylbenzaldehyde, ethyl acetoacetate, and dibutylamine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain BDP. The purity of the final product is crucial for its use in scientific research.
Eigenschaften
Molekularformel |
C30H40N2O3 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
(4E)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O3/c1-4-7-19-31(20-8-5-2)21-12-22-32-27(24-17-15-23(6-3)16-18-24)26(29(34)30(32)35)28(33)25-13-10-9-11-14-25/h9-11,13-18,27,33H,4-8,12,19-22H2,1-3H3/b28-26+ |
InChI-Schlüssel |
UCWLESOEORRRSY-BYCLXTJYSA-N |
Isomerische SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)CC |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
Kanonische SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)





